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Compound of Interest

Phenothiazine-10-carbony!
Compound Name:
chloride

Cat. No.: B091198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
Phenothiazine-10-carbonyl chloride, a key intermediate in the synthesis of various
phenothiazine derivatives with significant applications in medicinal chemistry. This document
presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and
visual representations to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for Phenothiazine-10-
carbonyl chloride. Due to the limited availability of public domain NMR spectra for this specific
compound, representative data for the parent compound, Phenothiazine, is provided for
comparative analysis.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Note: Specific experimental *H and 13C NMR data for Phenothiazine-10-carbonyl chloride is
not readily available in the public domain. The data presented below is for the parent
compound, Phenothiazine, and is provided for comparative purposes. The substitution at the
10-position with a carbonyl chloride group will influence the chemical shifts of the aromatic
protons and carbons.
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1H NMR Chemical Shift o _ _
o Multiplicity Integration Assignment
(Phenothiazine)  (d) ppm
Aromatic Protons 6.8-7.2 Multiplet Ar-H
Amine Proton 8.5 (broad) Singlet N-H

13C NMR (Phenothiazine) Chemical Shift () ppm

Assignment

Aromatic Carbons 115 - 145

Ar-C

Table 2: Infrared (IR) Spectroscopy Data for Phenothiazine-10-carbonyl chloride[1]

Frequency (cm™2) Intensity

Assignment

~1750 Strong

C=0 stretch (acid chloride)

~1580, 1470, 1450 Medium-Strong

C=C aromatic ring stretch

~1280 Strong C-N stretch
~750 Strong C-H out-of-plane bend
~680 Medium C-S stretch

Table 3: Mass Spectrometry (MS) Data for Phenothiazine-10-carbonyl chloride[2]

m/z Relative Intensity (%) Assignment

261 Base Peak [M]* (Molecular lon)

226 High [M-CIJ*

108 High [M-COCI]* (Phenothiazine

radical cation)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectral data presented
above. Specific parameters may vary depending on the instrumentation and experimental
conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube.

o For 3C NMR, a higher concentration is typically required, in the range of 50-100 mg of the
sample in 0.6-0.7 mL of the deuterated solvent.

o Ensure the sample is fully dissolved. If necessary, gentle vortexing or sonication can be
used.

o Filter the solution into the NMR tube to remove any particulate matter.
o Data Acquisition:

o The NMR spectra are typically recorded on a spectrometer operating at a frequency of
300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.

o The chemical shifts are reported in parts per million (ppm) relative to an internal standard,
typically tetramethylsilane (TMS).

o For 3C NMR, proton decoupling is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene
chloride or acetone).

o Apply a drop of the solution onto the surface of a salt plate (e.g., NaCl or KBr).
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o Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the
plate.

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o The data is presented as a plot of transmittance versus wavenumber (cm~1).

Mass Spectrometry (MS)

e Sample Introduction and lonization:

o Introduce a small amount of the sample into the mass spectrometer, typically through a
direct insertion probe for solid samples.

o For electron ionization (EIl), the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV) to induce ionization and fragmentation.

o Mass Analysis and Detection:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o The detector records the abundance of each ion.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the chemical structure of Phenothiazine-10-carbonyl
chloride and a generalized workflow for its spectroscopic analysis.

Caption: Figure 1. Chemical Structure of Phenothiazine-10-carbonyl chloride
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[ )—b:)—b Data Analysis and Interpretation <>

Figure 2. General Workflow for Spectroscopic Analysis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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